Ethyl benzyl(3-bromopropyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzyl(3-bromopropyl)phosphinate is an organophosphorus compound with the molecular formula C10H14BrO2P. This compound is characterized by the presence of a phosphinate group bonded to an ethyl group, a benzyl group, and a 3-bromopropyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzyl(3-bromopropyl)phosphinate can be synthesized through the reaction of ethyl phosphonochloridate with benzylmagnesium chloride, followed by the addition of 3-bromopropyl bromide. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzyl(3-bromopropyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl benzyl(3-bromopropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of ethyl benzyl(3-bromopropyl)phosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The bromine atom in the 3-bromopropyl group can participate in free radical reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Ethyl benzyl(3-bromopropyl)phosphinate can be compared with other similar compounds such as:
Diethyl (3-bromopropyl)phosphonate: Similar structure but lacks the benzyl group.
Ethyl phenylphosphinate: Contains a phenyl group instead of the benzyl and 3-bromopropyl groups.
Ethyl diphenylphosphinate: Contains two phenyl groups instead of the benzyl and 3-bromopropyl groups.
Properties
CAS No. |
89915-83-3 |
---|---|
Molecular Formula |
C12H18BrO2P |
Molecular Weight |
305.15 g/mol |
IUPAC Name |
[3-bromopropyl(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C12H18BrO2P/c1-2-15-16(14,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
BJQNLADGEGPYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCBr)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.